molecular formula C21H23N3O2S2 B11172741 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

Cat. No.: B11172741
M. Wt: 413.6 g/mol
InChI Key: QQODKZGQOFAPFF-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a propylsulfanyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced by reacting the intermediate with propylthiol in the presence of a suitable base.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.

    Pathways Involved: It can modulate signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation, contributing to its anticancer activity.

Comparison with Similar Compounds

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-phenyl-1,3,4-thiadiazole.

    Uniqueness: The presence of the methoxyphenyl and propylsulfanyl groups in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide

InChI

InChI=1S/C21H23N3O2S2/c1-3-14-27-18-7-5-4-6-17(18)20(25)22-21-24-23-19(28-21)13-10-15-8-11-16(26-2)12-9-15/h4-9,11-12H,3,10,13-14H2,1-2H3,(H,22,24,25)

InChI Key

QQODKZGQOFAPFF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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